3-Fluoro-N1-methylbenzene-1,2-diamine
Overview
Description
3-Fluoro-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9FN2 . It is used in various chemical reactions and has a molecular weight of 140.16 .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium metabisulfite in N,N-dimethyl-formamide at 150℃ for 2 hours . This process yields a 30% yield of the compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two amine groups and one fluorine atom attached . The InChI code for this compound is 1S/C7H9FN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of 4-fluoro-2-(5-(2-fluorophenyl)furan-2-yl)-N-methyl-benzo[d]imidazole . The reaction mixture is heated atScientific Research Applications
Modular Synthesis of Chiral 1,3-Diamines
A novel synthesis approach for chiral 1,3-diamines involves nucleophilic aromatic substitution of fluorine in certain chromium complexes. This method, potentially useful for synthesizing fluorinated pharmaceuticals, enables a modular assembly of a wide range of diamines, maintaining optical purity and introducing stereogenic centers (Braun et al., 2008).
Development of Soluble Fluoro-Polyimides
Fluoro-polyimides, synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides, show excellent thermal stability, low moisture absorption, and high hygrothermal stability. These properties make them suitable for high-quality film applications (Xie et al., 2001).
Synthesis of Novel Aromatic Polyamides
The study explores the synthesis of amorphous and soluble aramids with pendent diphenylamino and carbazolyl groups, using a process involving cesium fluoride-mediated aromatic substitution and phosphor ylation polycondensation. These aramids display excellent mechanical properties and moderate softening temperatures (Hsiao et al., 2004).
Organometallic Chemistry with Partially Fluorinated Benzenes
Partially fluorinated benzenes, like fluorobenzene and 1,2-difluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers and suitable as non-coordinating solvents or readily displaced ligands (Pike et al., 2017).
Biodegradation of Difluorobenzenes
A study on the biodegradation of difluorobenzenes, which are commonly used in pharmaceutical and agricultural chemical synthesis, reveals that certain microbial strains can degrade these compounds, offering insights into environmental remediation and pollution control strategies (Moreira et al., 2009).
Properties
IUPAC Name |
3-fluoro-1-N-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJWZLKKWVVQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287148 | |
Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947255-03-0 | |
Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947255-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N1-methyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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